![molecular formula C14H18N2O4 B13974358 tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)
tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)methylcarbamate: is a chemical compound with the molecular formula C14H16N2O5. It is a member of the oxazine family, which is known for its diverse biological and chemical properties. This compound is often used in research settings due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)methylcarbamate typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl carbamate with a suitable benzo[b][1,4]oxazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive intermediates .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl (3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl (3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active compounds .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mécanisme D'action
The mechanism of action of tert-butyl (3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The oxazine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and cellular responses .
Comparaison Avec Des Composés Similaires
- 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Comparison: Compared to these similar compounds, tert-butyl (3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)methylcarbamate is unique due to the presence of the tert-butyl carbamate group. This group can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in research and industrial applications.
Propriétés
Formule moléculaire |
C14H18N2O4 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
tert-butyl N-[(3-oxo-4H-1,4-benzoxazin-6-yl)methyl]carbamate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)15-7-9-4-5-11-10(6-9)16-12(17)8-19-11/h4-6H,7-8H2,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
GDFHASPUHWMZBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)OCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


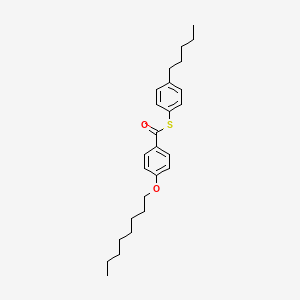
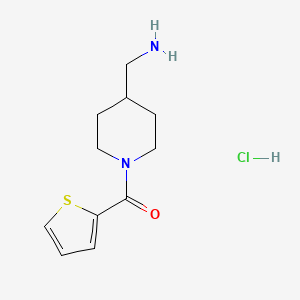
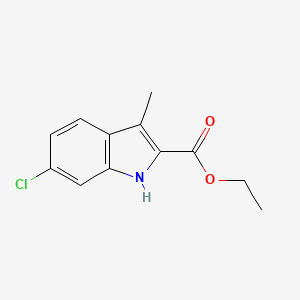

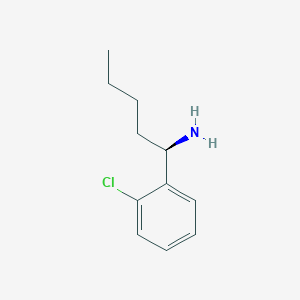

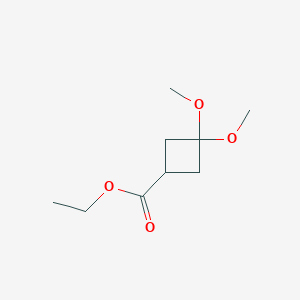
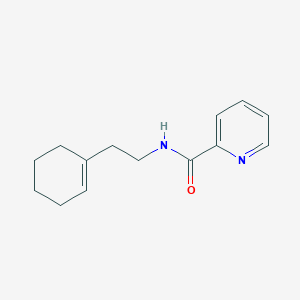

![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)



![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
